ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate
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Overview
Description
Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a complex organic compound that features a pyrrolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl and Phenyl Groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the Sulfanyl Group: This step involves the reaction of the intermediate with a thiol reagent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can be compared with other similar compounds, such as:
- Ethyl 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
- 4-Ethyl 2-methyl 5-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetylamino-3-methyl-2,4-thiophenedicarboxylate
These compounds share similar core structures but differ in their substituents and functional groups, which can lead to differences in their chemical properties and biological activities
Biological Activity
Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C23H20FN3O2S
- Molecular Weight: 421.487 g/mol
- IUPAC Name: this compound
The compound features a pyrrolopyrimidine core, which is associated with various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases, which play crucial roles in cell signaling pathways. This interaction can modulate cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may also bind to certain receptors, influencing their activity and downstream signaling cascades.
Anticancer Activity
Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell lines through:
- Induction of apoptosis in malignant cells.
- Inhibition of tumor growth in xenograft models.
Antiviral Properties
Pyrrolopyrimidine derivatives have been studied for their antiviral effects. Preliminary studies suggest that this compound may inhibit viral replication by targeting viral enzymes or host cell factors necessary for viral life cycles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrrolopyrimidine class:
- Study on Kinase Inhibition : A study demonstrated that similar pyrrolopyrimidine compounds effectively inhibited specific kinases involved in cancer progression, leading to reduced tumor cell viability (Source: ).
- Antiviral Screening : In a screening assay against various viruses, derivatives showed significant antiviral activity, suggesting potential therapeutic applications in viral infections (Source: ).
- In Vivo Efficacy : Animal models treated with the compound exhibited reduced tumor sizes compared to controls, highlighting its potential as an anticancer agent (Source: ).
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C23H20FN3O2S |
Molecular Weight | 421.487 g/mol |
Biological Activities | Anticancer, Antiviral |
Mechanism of Action | Enzyme Inhibition, Receptor Modulation |
Properties
Molecular Formula |
C23H20FN3O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylpropanoate |
InChI |
InChI=1S/C23H20FN3O2S/c1-3-29-23(28)15(2)30-22-20-19(16-7-5-4-6-8-16)13-27(21(20)25-14-26-22)18-11-9-17(24)10-12-18/h4-15H,3H2,1-2H3 |
InChI Key |
ZXZLRQJBELRYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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